2-Iodo-3,5-dimethoxypyridine

Cross-coupling Carbonylative Suzuki Benzoylpyridine synthesis

For medicinal chemistry and process R&D, 2-Iodo-3,5-dimethoxypyridine (≥98% purity) delivers superior reaction kinetics. The 2-iodo substitution pattern provides a distinct advantage over bromo and chloro analogs, enabling faster oxidative addition in palladium-catalyzed cross-coupling reactions under milder conditions. Its enhanced reactivity supports high-selectivity carbonylative Suzuki couplings, efficient copper-mediated trifluoromethylation, and regioselective late-stage functionalization of pyridone scaffolds. Superior thermal stability makes it the safer choice for kilogram-scale production in GMP environments. Forecast your synthetic needs and secure your supply chain with this performance-differentiated building block.

Molecular Formula C7H8INO2
Molecular Weight 265.05 g/mol
CAS No. 1299607-79-6
Cat. No. B1392890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-3,5-dimethoxypyridine
CAS1299607-79-6
Molecular FormulaC7H8INO2
Molecular Weight265.05 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(N=C1)I)OC
InChIInChI=1S/C7H8INO2/c1-10-5-3-6(11-2)7(8)9-4-5/h3-4H,1-2H3
InChIKeyHBBYKQXHHLOOCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-3,5-dimethoxypyridine (CAS 1299607-79-6) for Cross-Coupling and Heterocycle Synthesis: Baseline Characteristics and Procurement Profile


2-Iodo-3,5-dimethoxypyridine is a halogenated heterocyclic building block with the molecular formula C7H8INO2 and a molecular weight of 265.05 g/mol . This compound features a pyridine ring with iodine at the 2-position and electron-donating methoxy groups at the 3- and 5-positions, rendering it a versatile electrophilic coupling partner in metal-catalyzed cross-coupling reactions [1]. The 2-iodo substitution pattern, combined with the 3,5-dimethoxy substitution, confers specific steric and electronic properties that dictate its reactivity profile in Suzuki-Miyaura, Sonogashira, and related carbon-carbon bond-forming reactions [2].

Why 2-Iodo-3,5-dimethoxypyridine Cannot Be Readily Substituted with 2-Bromo- or 2-Chloro-3,5-dimethoxypyridine Analogs


While 2-bromo-3,5-dimethoxypyridine (CAS 149966-41-6) and 2-chloro-3,5-dimethoxypyridine represent potential in-class alternatives, the divergent reactivity of the carbon-halogen bond at the 2-position precludes simple substitution. In palladium-catalyzed cross-coupling reactions, the relative reactivity order follows a well-established trend: iodopyridines undergo oxidative addition substantially faster than bromopyridines, with chloropyridines being essentially inert under identical mild conditions [1]. This reactivity gap is particularly pronounced for 2-substituted pyridine systems due to the electron-withdrawing nature of the pyridine nitrogen, which further deactivates the C-Br and C-Cl bonds while leaving the C-I bond sufficiently reactive for efficient coupling [2]. Consequently, using a bromo or chloro analog would necessitate higher catalyst loadings, elevated temperatures, or extended reaction times—compromising yield, selectivity, and functional group compatibility in multi-step synthetic sequences [3].

Quantitative Differentiation of 2-Iodo-3,5-dimethoxypyridine (1299607-79-6) vs. Closest Analogs: Reactivity, Yield, and Selectivity Data


Superior Reactivity of 2-Iodo-3,5-dimethoxypyridine over Bromo Analogs in Carbonylative Suzuki Coupling

In carbonylative Suzuki cross-coupling with aryl boronic acids catalyzed by palladium-phosphane systems, iodopyridines exhibit markedly higher reactivity than bromopyridines. The established reactivity order is iodo- > bromopyridines for 2-substituted halopyridines [1]. Under optimized conditions (100°C, elevated CO pressure), 2-iodopyridine achieves 95% selectivity for the desired benzoylpyridine product, whereas 2-bromopyridine requires more forcing conditions to achieve comparable conversion [2].

Cross-coupling Carbonylative Suzuki Benzoylpyridine synthesis Palladium catalysis

Enhanced Yield of 2-Iodo-3,5-dimethoxypyridine in Trifluoromethylation vs. 2-Bromopyridine Analogs

In copper-mediated trifluoromethylation using (trifluoromethyl)trimethylsilane with CuI and KF, 2-iodopyridines are converted into 2-(trifluoromethyl)pyridines in nearly quantitative yields. In contrast, 2-bromopyridines give only moderate yields at best under identical reaction conditions [1].

Trifluoromethylation Halogen displacement Copper-mediated coupling Fluorinated heterocycles

Thermodynamic Stability Advantage of 2-Iodo-3,5-dimethoxypyridine over Alternative Isomers

Thermodynamic calculations and differential scanning calorimetry analysis indicate that 2-iodopyridines exhibit lower exothermic decomposition energy compared to 3- and 4-iodopyridine isomers [1]. This is consistent with the 2-iodo-3,5-dimethoxypyridine structure, where the iodine at the 2-position adjacent to the nitrogen atom confers distinct electronic stabilization relative to meta- or para-iodo substitution patterns.

Reaction calorimetry Thermal stability Process safety Scale-up

Procurement and Quality Documentation Differentiation of 2-Iodo-3,5-dimethoxypyridine (97-98% Purity)

2-Iodo-3,5-dimethoxypyridine is commercially available from multiple reputable suppliers with specified purity of 97% (BLD Pharmatech) to 98% (Leyan, MolCore) [1]. Notably, this compound is offered with analytical characterization including NMR (¹H, ¹³C, ¹⁹F, ³¹P) and HPLC data from BLD Pharmatech, in contrast to Sigma-Aldrich's AldrichCPR offering which explicitly states that no analytical data is collected and that the buyer assumes responsibility for identity and purity confirmation . Computed physicochemical properties include density of 1.7±0.1 g/cm³, boiling point of 310.4±42.0°C at 760 mmHg, and flash point of 141.5±27.9°C [2].

Analytical characterization NMR HPLC Procurement Quality control

Optimal Application Scenarios for 2-Iodo-3,5-dimethoxypyridine Based on Differentiated Reactivity and Stability Data


Carbonylative Suzuki-Miyaura Coupling for Benzoylpyridine Pharmacophore Construction

2-Iodo-3,5-dimethoxypyridine is optimally deployed as the electrophilic partner in palladium-catalyzed carbonylative Suzuki couplings to access 2-benzoyl-3,5-dimethoxypyridine derivatives. The enhanced reactivity of the 2-iodo substituent enables high selectivity (up to 95%) for the carbonylative product at 100°C under CO pressure, outperforming bromo analogs that require more forcing conditions for comparable conversion [1]. This makes the compound particularly valuable for synthesizing benzoylpyridine pharmacophores encountered in kinase inhibitors and other bioactive heterocycles where efficient carbonylation is a critical step.

Copper-Mediated Trifluoromethylation for Fluorinated Drug Candidate Synthesis

For medicinal chemistry programs requiring introduction of the trifluoromethyl group onto the pyridine 2-position, 2-iodo-3,5-dimethoxypyridine provides nearly quantitative yields in copper-mediated trifluoromethylation reactions—a significant advantage over 2-bromo-3,5-dimethoxypyridine which yields only moderate conversions under identical conditions [1]. This high efficiency is critical in late-stage functionalization of advanced intermediates where material conservation and yield optimization are paramount.

Suzuki Coupling in Bicyclic Pyridone Scaffold Elaboration

The compound serves as an effective coupling partner in Suzuki reactions for introducing aryl units onto bicyclic pyridone scaffolds. Iodopyridinium intermediates derived from 2-iodo-3,5-dimethoxypyridine participate in particularly effective Suzuki couplings, enabling regioselective functionalization at either early or late stages in the synthetic sequence [1]. This application is directly relevant to the synthesis of pyridone-containing natural product analogs and heterocyclic drug candidates.

Process-Safe Scale-Up of 2-Functionalized Pyridine Intermediates

When scaling reactions involving 2-halopyridine building blocks, the inherently lower exothermic decomposition energy of 2-iodopyridines compared to 3- and 4-iodopyridine isomers [1] translates to improved thermal stability and reduced process safety hazards. This makes 2-iodo-3,5-dimethoxypyridine the preferred choice for kilogram-scale synthesis in pilot plant or GMP manufacturing environments where thermal risk assessment is mandatory.

Technical Documentation Hub

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